7-Methoxy-3H-phenoxazin-3-one
7-Methoxy-3H-phenoxazin-3-one
Fluorometric competitive cytochrome P450 substrate. Resorufin butyrate analog. Shows selectivity for CYP1A (Ki = 20 μM, dealkylation 0.5 μM substrate).
Methoxyresorufin is a fluorogenic substrate for the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2.1,2,3 Methyoxyresorufin is O-demethylated by CYP1A1/2, releasing resorufin, which displays excitation/emission maxima of 570/580 nm, respectively. The appearance of resorufin fluorescence can be used to quantify CYP1A1/2 activity.
Methoxyresorufin is a fluorogenic substrate for the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2.1,2,3 Methyoxyresorufin is O-demethylated by CYP1A1/2, releasing resorufin, which displays excitation/emission maxima of 570/580 nm, respectively. The appearance of resorufin fluorescence can be used to quantify CYP1A1/2 activity.
Brand Name:
Vulcanchem
CAS No.:
5725-89-3
VCID:
VC21179156
InChI:
InChI=1S/C13H9NO3/c1-16-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14-11/h2-7H,1H3
SMILES:
COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Molecular Formula:
C13H9NO3
Molecular Weight:
227.21 g/mol
7-Methoxy-3H-phenoxazin-3-one
CAS No.: 5725-89-3
Cat. No.: VC21179156
Molecular Formula: C13H9NO3
Molecular Weight: 227.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fluorometric competitive cytochrome P450 substrate. Resorufin butyrate analog. Shows selectivity for CYP1A (Ki = 20 μM, dealkylation 0.5 μM substrate). Methoxyresorufin is a fluorogenic substrate for the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2.1,2,3 Methyoxyresorufin is O-demethylated by CYP1A1/2, releasing resorufin, which displays excitation/emission maxima of 570/580 nm, respectively. The appearance of resorufin fluorescence can be used to quantify CYP1A1/2 activity. |
|---|---|
| CAS No. | 5725-89-3 |
| Molecular Formula | C13H9NO3 |
| Molecular Weight | 227.21 g/mol |
| IUPAC Name | 7-methoxyphenoxazin-3-one |
| Standard InChI | InChI=1S/C13H9NO3/c1-16-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14-11/h2-7H,1H3 |
| Standard InChI Key | KNYYMGDYROYBRE-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
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